molecular formula C26H28N6O3 B3000081 5-(2-methoxyethyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1105217-17-1

5-(2-methoxyethyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Katalognummer: B3000081
CAS-Nummer: 1105217-17-1
Molekulargewicht: 472.549
InChI-Schlüssel: KXRJAJVQFUFJAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Methoxyethyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a pyrazolo-pyridine derivative characterized by a complex heterocyclic core. Its structure features:

  • A 2-phenyl substituent on the pyrazole ring, which may enhance hydrophobic interactions in biological targets.
  • A 2-methoxyethyl group at position 5, contributing to solubility and metabolic stability.
  • A piperazine-1-carbonyl moiety at position 7, linked to a pyridin-2-ylmethyl group.

The compound’s design leverages hybrid heterocyclic systems to optimize pharmacokinetic and pharmacodynamic properties.

Eigenschaften

IUPAC Name

5-(2-methoxyethyl)-2-phenyl-7-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O3/c1-35-16-15-30-18-22(24-23(19-30)26(34)32(28-24)21-8-3-2-4-9-21)25(33)31-13-11-29(12-14-31)17-20-7-5-6-10-27-20/h2-10,18-19H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRJAJVQFUFJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-(2-methoxyethyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a novel chemical entity that has drawn attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the following components:

  • Pyrazolo[4,3-c]pyridine core : This bicyclic structure is known for its pharmacological potential.
  • Piperazine moiety : Often associated with various biological activities, including antitumor and antiviral effects.
  • Methoxyethyl and phenyl substituents : These groups are believed to enhance the compound's solubility and biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial for transcriptional regulation in cancer cells. This inhibition leads to reduced expression of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .
  • Antiviral Activity : Preliminary studies suggest that the compound may possess antiviral properties, potentially inhibiting viral entry or replication. This is particularly relevant in the context of emerging viral infections .

Anticancer Activity

The anticancer efficacy of the compound was evaluated using various cancer cell lines. The results from these studies are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)1.5CDK9 inhibition
HeLa (Cervical)0.8Induction of apoptosis
A549 (Lung)2.0Cell cycle arrest

Table 1: Anticancer activity of the compound against various cell lines.

Antiviral Activity

The antiviral potential was assessed using a recombinant Ebola virus model. The compound demonstrated significant efficacy with an EC50 value indicating potent activity against viral replication.

CompoundEC50 (µM)Selectivity Index (SI)
Test Compound0.9310
Reference Drug0.387

Table 2: Antiviral activity against Ebola virus.

Case Studies

  • Case Study on Cancer Cell Lines : In a study involving MCF-7 and HeLa cells, treatment with the compound resulted in a marked decrease in cell viability, correlating with increased apoptosis markers such as cleaved caspase-3 .
  • Ebola Virus Inhibition : In vitro assays demonstrated that the compound effectively inhibited Ebola virus entry into host cells, suggesting a mechanism that interferes with viral fusion or entry pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Comparisons and Hypothesized Properties

Compound Name / ID Core Structure Key Substituents Hypothesized Properties Reference
Target Compound: 5-(2-Methoxyethyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-... Pyrazolo[4,3-c]pyridin-3-one - 2-Methoxyethyl (position 5)
- Pyridin-2-ylmethyl-piperazine (position 7)
Enhanced solubility (methoxyethyl), strong π-π stacking (pyridine) N/A
5-Ethyl-7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridin-3-one - Ethyl (position 5)
- 2-Fluorophenyl-piperazine (position 7)
Increased metabolic stability (fluorine), reduced solubility (hydrophobic ethyl)
6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine - Pyrazin-2-ylmethyl-piperazine Higher polarity (pyrazine), potential for H-bonding
5-[2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidin-7-one - Piperazine-sulfonyl (position 5) Improved bioavailability (sulfonyl), possible metabolic oxidation vulnerability
2-(2-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK58) Pyrazolo[1,5-a]pyrimidin-7-one - 2-Methoxyphenyl (position 2) Moderate lipophilicity (methoxy), planar core for intercalation

Critical Analysis of Substituent Effects

Position 5 Modifications

  • Methoxyethyl vs. Ethyl (Target vs. ) :
    The methoxyethyl group in the target compound likely enhances aqueous solubility compared to the ethyl group in , which is more hydrophobic. However, ethyl may confer greater metabolic stability due to reduced susceptibility to oxidative cleavage .

Piperazine-Linked Substituents

  • Pyridin-2-ylmethyl (Target) vs. Pyrazin-2-ylmethyl () :
    Pyridine’s aromatic nitrogen may facilitate stronger π-π interactions with receptor aromatic residues compared to pyrazine’s dual nitrogen atoms, which could increase polarity and reduce membrane permeability .
  • Carbonyl (Target) vs. Sulfonyl groups, however, are associated with improved solubility and target affinity in kinase inhibitors .

Core Heterocycle Variations

  • Pyrazolo[4,3-c]pyridin-3-one (Target) vs. Pyrazolo[1,5-a]pyrimidin-7-one () :
    The pyridin-3-one core in the target compound introduces a ketone oxygen, which may participate in hydrogen bonding, whereas the pyrimidin-7-one in offers a more electron-deficient system for charge-transfer interactions .

Bioactivity and Pharmacokinetic Insights

While direct bioactivity data for the target compound are absent in the evidence, analogs provide clues:

  • Piperazine-sulfonyl derivatives (e.g., ) show efficacy in phosphodiesterase inhibition, suggesting the target’s piperazine-carbonyl group may similarly modulate enzyme activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.